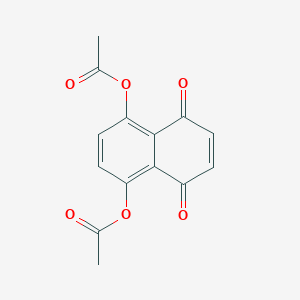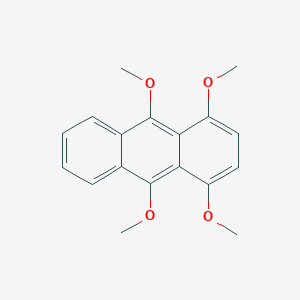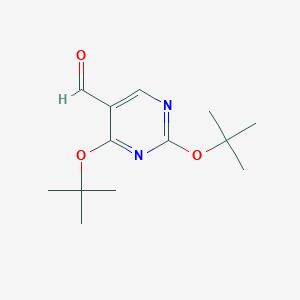
5-(Chloromethyl)quinoline
Übersicht
Beschreibung
5-(Chloromethyl)quinoline is a chemical compound with the empirical formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinolines are synthesized using various methods. Some of the recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)quinoline is characterized by a quinoline core with a chloromethyl group attached .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimalarial Agents
The quinoline core is a critical pharmacophore in the design of antimalarial drugs5-(Chloromethyl)quinoline derivatives have been explored for their potential to act as antimalarial agents due to their structural similarity to chloroquine . The chloromethyl group can be further functionalized to enhance the compound’s bioactivity and pharmacokinetic properties.
Antibacterial and Antitubercular Drugs
Quinoline derivatives exhibit a broad range of bioactivities, including antibacterial and antitubercular effects. The presence of a chloromethyl group in 5-(Chloromethyl)quinoline allows for further modifications, potentially leading to the development of new antibiotics and treatments for tuberculosis .
Antiviral Research
The structural motif of quinoline is also present in several antiviral drugs5-(Chloromethyl)quinoline could serve as a starting point for synthesizing novel antiviral compounds, especially by targeting viral enzymes or replication mechanisms .
Anti-inflammatory Applications
Some quinoline derivatives are known for their anti-inflammatory properties. Research into 5-(Chloromethyl)quinoline could uncover new anti-inflammatory medications, possibly offering alternatives to current treatments .
Cancer Research: Apoptosis Inducers
Quinoline derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells5-(Chloromethyl)quinoline may be used to synthesize compounds that selectively target cancer cells and trigger cell death .
Agrochemical Industry: Pesticides and Herbicides
The versatility of 5-(Chloromethyl)quinoline extends to the agrochemical industry, where it can be used to create more effective pesticides and herbicides. Its ability to undergo various chemical transformations makes it a valuable compound for developing new formulations .
Industrial Chemistry: Chemical Synthesis
In industrial chemistry, 5-(Chloromethyl)quinoline is a valuable intermediate for synthesizing other complex quinoline derivatives. Its reactivity can be harnessed in various chemical processes, contributing to the production of dyes, polymers, and other industrial chemicals .
Bioorganic Chemistry: Molecular Probes
5-(Chloromethyl)quinoline: can be used to design molecular probes that bind to specific biological targets. These probes can be utilized in biochemical assays, diagnostics, and as tools for understanding biological processes at the molecular level .
Safety And Hazards
5-(Chloromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Quinoline derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity. This has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The development of new antimicrobial agents, as well as novel therapeutic strategies, is a constant need . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Eigenschaften
IUPAC Name |
5-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKZZLUDODJKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562781 | |
| Record name | 5-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)quinoline | |
CAS RN |
110333-07-8 | |
| Record name | 5-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



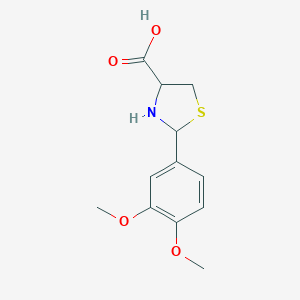
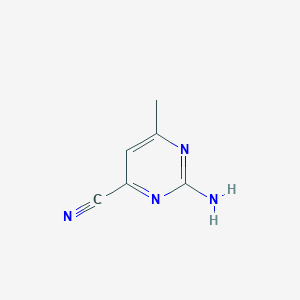
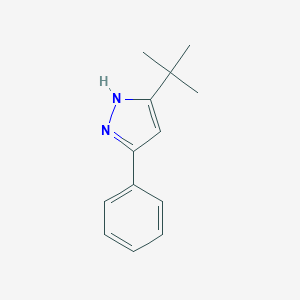
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
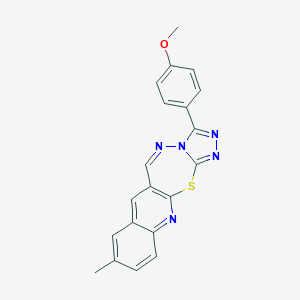
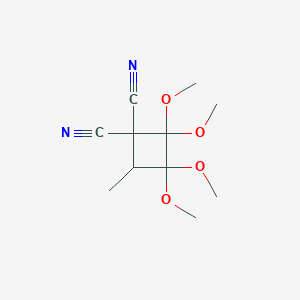
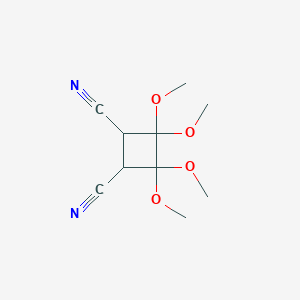
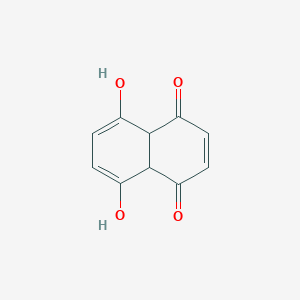
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
